molecular formula C9H10ClNO B085207 4-Chloro-N,N-dimethylbenzamide CAS No. 14062-80-7

4-Chloro-N,N-dimethylbenzamide

Cat. No.: B085207
CAS No.: 14062-80-7
M. Wt: 183.63 g/mol
InChI Key: FARSXMMESQDZMY-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C₉H₁₀ClNO and a molecular weight of 183.635 g/mol . It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the para position and the amide nitrogen is dimethylated. This compound is known for its applications in various chemical and industrial processes.

Scientific Research Applications

4-Chloro-N,N-dimethylbenzamide has several applications in scientific research:

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-N,N-dimethylbenzamide can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with dimethylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Another method involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with dimethylamine . The reaction conditions usually involve refluxing the mixture in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amide group can be oxidized to a nitro group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of N,N-dimethyl-4-substituted benzamides.

    Reduction: Formation of N,N-dimethyl-4-chloroaniline.

    Oxidation: Formation of this compound derivatives with nitro groups.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N,N-dimethylbenzamide is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activity. The chlorine atom also influences the compound’s physical properties, such as melting and boiling points.

Properties

IUPAC Name

4-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARSXMMESQDZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161449
Record name 4-Chloro-N,N-dimethylbenzamide
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14062-80-7
Record name 4-Chloro-N,N-dimethylbenzamide
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Record name 4-Chloro-N,N-dimethylbenzamide
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Record name 4-Chloro-N,N-dimethylbenzamide
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Record name 4-Chloro-N,N-dimethylbenzamide
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Record name 4-chloro-N,N-dimethylbenzamide
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Record name 4-CHLORO-N,N-DIMETHYLBENZAMIDE
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Synthesis routes and methods

Procedure details

The procedure of Example 13 is followed, but the endcapper is 4-chloro-N,N-dimethylbenzamide (0.20 g, 1.09 mmol) to yield the amido-functionalized macromonomer. 4-Chloro-N,N-dimethylbenzamide is prepared by reacting 4-chlorobenzoyl chloride with dimethylamine in toluene with some pyridine (1 mol equivalent per acid chloride) to trap the HCl that is evolved. After aqueous extraction of the pyridinium salt and any excess starting materials, the product is crystallized from the toluene solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that 4-Chloro-N,N-dimethylbenzamide is used in the Vilsmeier reaction to synthesize a precursor for novel heterocyclic compounds. Can you elaborate on the role of this compound in this reaction and its significance in this context?

A1: this compound acts as a reagent in the Vilsmeier reaction, specifically contributing to the formation of a Vilsmeier reagent. The Vilsmeier reagent, generated in situ by reacting this compound with phosphorus oxychloride (POCl3), then reacts with 4-amino-5,6-dihydrobenzo[h]quinazoline (2a) []. This reaction forms an iminium ion intermediate, which ultimately leads to the synthesis of 4-chloro-N,N-dimethyl-N-(5,6-dihydrobenzo[h]quinazolin-4-yl)benzamidine (5a) []. This compound serves as a crucial building block for synthesizing the target 2-aryl-4,5-dihydrobenzo[h][1,2,4]triazolo[1,5-c]quinazoline derivatives [].

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